molecular formula C18H19N3O4 B12035145 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357207-77-3

2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12035145
CAS No.: 357207-77-3
M. Wt: 341.4 g/mol
InChI Key: KJYGUTZTTHSJQA-YBFXNURJSA-N
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Description

2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a hydrazino group, a benzylidene moiety, and an oxoacetamide group. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide
  • 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylphenyl group

Properties

CAS No.

357207-77-3

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-12-7-9-14(10-8-12)20-17(22)18(23)21-19-11-13-5-4-6-15(24-2)16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

KJYGUTZTTHSJQA-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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